molecular formula C15H14N2O4 B8345491 4-ethoxy-3-nitro-N-phenylbenzamide CAS No. 228425-36-3

4-ethoxy-3-nitro-N-phenylbenzamide

Cat. No.: B8345491
CAS No.: 228425-36-3
M. Wt: 286.28 g/mol
InChI Key: FVMNEEQWXUPUBW-UHFFFAOYSA-N
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Description

4-Ethoxy-3-nitro-N-phenylbenzamide is a benzamide derivative featuring an ethoxy group at the 4-position and a nitro group at the 3-position on the benzamide ring, with an N-phenyl substituent. While direct studies on this specific compound are scarce in the provided evidence, its analogs highlight key trends in synthesis, crystallography, and intermolecular interactions .

Properties

CAS No.

228425-36-3

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

4-ethoxy-3-nitro-N-phenylbenzamide

InChI

InChI=1S/C15H14N2O4/c1-2-21-14-9-8-11(10-13(14)17(19)20)15(18)16-12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,16,18)

InChI Key

FVMNEEQWXUPUBW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4-ethoxy-3-nitro-N-phenylbenzamide with structurally related benzamides from the evidence:

Compound Name Substituents (Benzamide Ring) N-Substituent Molecular Weight (g/mol) Key Properties/Findings Reference
This compound 4-ethoxy, 3-nitro Phenyl 314.29 (calculated) Hypothesized high polarity due to nitro and ethoxy groups.
4-Nitro-N-(3-nitrophenyl)benzamide 4-nitro 3-Nitrophenyl 287.24 Crystallizes with strong hydrogen bonds (N–H···O) .
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-nitro 3-Chlorophenethyl 318.75 Synthesized via amide coupling; characterized by NMR and UV .
4-Ethoxy-N-(3-fluorophenyl)benzamide 4-ethoxy 3-Fluorophenyl 259.28 Lower polarity (no nitro group); potential for π-π interactions .
3-[(Ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide 3-ethoxyacetamido 4-Methoxyphenyl 328.36 Hybrid molecule with extended hydrogen-bonding capacity .

Electronic and Steric Effects

  • Nitro vs. Ethoxy Groups :

    • The nitro group (electron-withdrawing) in 4-nitro-N-(3-nitrophenyl)benzamide increases acidity of the N–H bond, enhancing hydrogen-bonding interactions critical for crystal packing . In contrast, the ethoxy group (electron-donating) in 4-ethoxy-N-(3-fluorophenyl)benzamide reduces polarity, favoring hydrophobic interactions .
    • The combination of ethoxy and nitro in the target compound may balance solubility (ethoxy) and reactivity (nitro), though experimental data are lacking.

Hydrogen Bonding and Crystallography

  • Compounds like 4-nitro-N-(3-nitrophenyl)benzamide exhibit robust hydrogen-bonding networks (N–H···O and C–H···O), as confirmed by single-crystal X-ray diffraction (SC-XRD) . Similar analysis using SHELX or ORTEP would be essential for the target compound to map its supramolecular architecture.

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